molecular formula C20H22FNO4 B3480852 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B3480852
M. Wt: 359.4 g/mol
InChI Key: LKWRYRVGVRFWCR-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a tetrahydro-2H-pyran ring, substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the 4-Fluorophenyl Group: This can be done using nucleophilic aromatic substitution or other suitable methods.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydro-2H-pyran ring.

    Reduction: Reduction reactions might target the carboxamide group or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, the compound might be investigated for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide could be explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-N-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
  • 4-(3,4-Dimethoxyphenyl)-N-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide
  • 4-(3,4-Dimethoxyphenyl)-N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

The uniqueness of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, in particular, can significantly affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-24-17-8-3-14(13-18(17)25-2)20(9-11-26-12-10-20)19(23)22-16-6-4-15(21)5-7-16/h3-8,13H,9-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWRYRVGVRFWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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